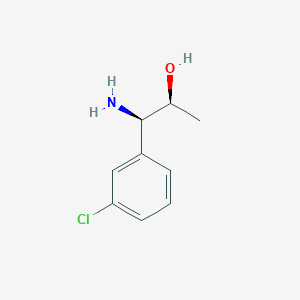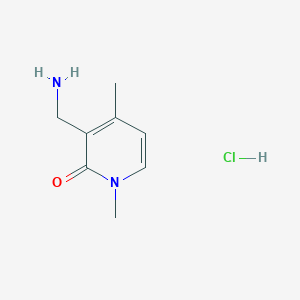
3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride is a chemical compound with a pyridine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride typically involves the reaction of 1,4-dimethylpyridin-2(1H)-one with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1,4-dimethylpyridin-2(1H)-one, formaldehyde, ammonia.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 50-70°C.
Product Isolation: The product is isolated by crystallization and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of 3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride involves large-scale batch or continuous flow processes. The reaction parameters are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.
化学反应分析
Types of Reactions
3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds
科学研究应用
3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group allows the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound’s ability to cross the blood-brain barrier makes it a promising candidate for neurological research.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the dimethyl groups.
3-(Aminomethyl)pyridine: Similar structure but lacks the dimethyl groups.
4-(Aminomethyl)pyridine: Similar structure but lacks the dimethyl groups.
Uniqueness
3-(Aminomethyl)-1,4-dimethylpyridin-2(1H)-one hydrochloride is unique due to the presence of both aminomethyl and dimethyl groups on the pyridine ring. This unique combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. Additionally, the compound’s ability to interact with specific molecular targets makes it a valuable tool in medicinal chemistry and drug development.
属性
分子式 |
C8H13ClN2O |
|---|---|
分子量 |
188.65 g/mol |
IUPAC 名称 |
3-(aminomethyl)-1,4-dimethylpyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-3-4-10(2)8(11)7(6)5-9;/h3-4H,5,9H2,1-2H3;1H |
InChI 键 |
ARIQOQXCQQITNH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C=C1)C)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


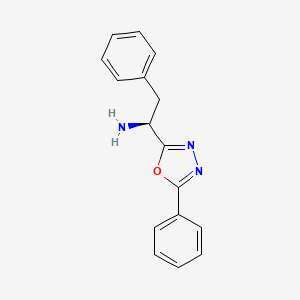
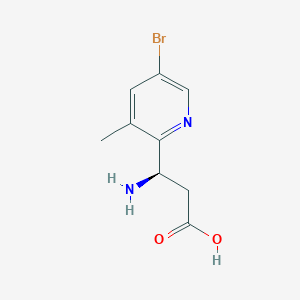
![4-(((3-Chlorobenzoyl)oxy)imino)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13045112.png)
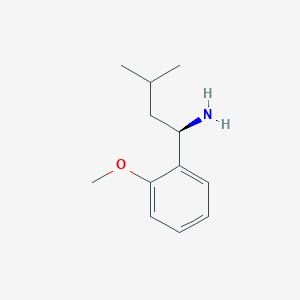
![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)
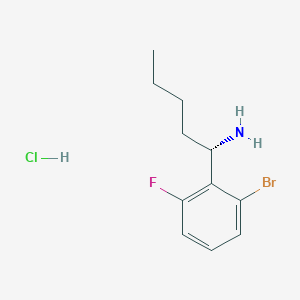
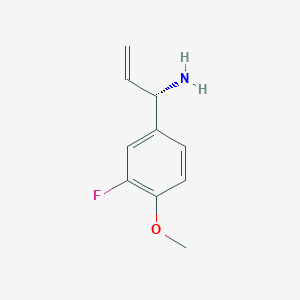
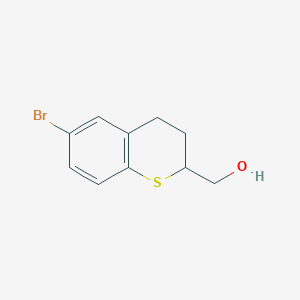
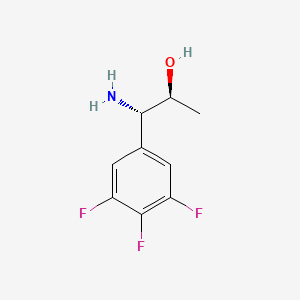

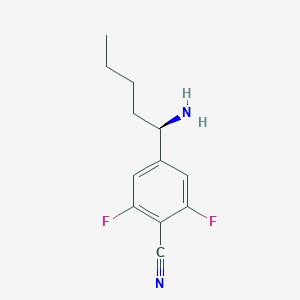
![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)

